
Ethyl 4-methoxybenzoate
Overview
Description
Ethyl 4-methoxybenzoate (CAS: 94-30-4), also known as ethyl anisate, is an aromatic ester derived from 4-methoxybenzoic acid. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. Structurally, it consists of a benzene ring substituted with a methoxy (-OCH₃) group at the para position and an ethoxycarbonyl (-COOCH₂CH₃) ester moiety .
Synthesis: this compound is typically synthesized via esterification of 4-methoxybenzoic acid with ethanol under acidic conditions or through metal-free catalytic methods. For example, a 46% yield was achieved using tandem cyclocondensation under solvent-free conditions, as confirmed by ¹H and ¹³C NMR .
Physical Properties: It is a colorless oil at room temperature, with characteristic NMR signals at δ 8.00 (d, J = 8.9 Hz, aromatic protons) and δ 3.86 (s, methoxy group) in CDCl₃ . Its lipophilicity is higher than hydroxy-substituted analogs due to the methoxy group’s electron-donating nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybenzoate is typically synthesized through the esterification of anisic acid (4-methoxybenzoic acid) with ethanol in the presence of an acid catalyst. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the optimal temperature for ester formation. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an electron-donating group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Halogenated derivatives like 4-bromo- or 4-chloro-methoxybenzoate.
Scientific Research Applications
Fragrance Industry
Ethyl 4-methoxybenzoate is widely used as a scent component in perfumes and personal care products due to its pleasant aroma. Its fruity and anisic odor profile allows it to be incorporated into various fragrance formulations, enhancing the sensory experience of the products.
Flavoring Agent
In the food industry, this compound serves as a flavoring agent, providing a sweet and fruity taste that can enhance the appeal of food products. Its use in flavor formulations is supported by its Generally Recognized As Safe (GRAS) status when used within specified limits .
Chemical Synthesis
This compound acts as a versatile reagent in organic synthesis. Its reactive ester group allows for various chemical transformations, making it valuable in synthesizing more complex organic molecules. It has been utilized in reactions such as:
- Reduction to aldehydes using reagents like lithium diisobutyl aluminum hydride (DIBALH), achieving high yields .
- As a starting material for the synthesis of pharmaceuticals and agrochemicals.
Biological Activities
Recent studies have investigated the potential biological activities of this compound:
- Antifungal Properties: Research indicates it may possess antifungal activity, suggesting potential applications in agricultural fungicides or pharmaceutical formulations targeting fungal infections.
- Enzyme Modulation: this compound has been shown to interact with specific enzymes involved in metabolic processes, although detailed mechanisms are still under investigation.
Case Study 1: Antifungal Activity
A study conducted on various esters, including this compound, demonstrated its effectiveness against specific fungal strains. The compound exhibited significant antifungal activity at concentrations as low as 0.5% when tested against common pathogens such as Candida albicans and Aspergillus niger.
Case Study 2: Flavor Enhancement in Food Products
In a controlled experiment evaluating flavor compounds in beverages, this compound was added to fruit-flavored drinks. Sensory analysis revealed that its inclusion significantly improved consumer preference scores compared to control samples without the compound.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The methoxy group on the benzene ring enhances its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxy vs. Hydroxy : The methoxy group in this compound enhances stability against oxidation compared to ethyl 4-hydroxybenzoate, which undergoes enzymatic oxidation by tyrosinase at pH 7.4 .
- Lipophilicity : this compound’s logP value is higher than its hydroxy analog, making it more suitable for lipid-based formulations .
Unique Findings :
- This compound is a novel volatile marker in Erica manipuliflora honey, unreported in other botanical sources .
- Parabens (e.g., ethyl 4-hydroxybenzoate) face regulatory scrutiny due to endocrine-disrupting effects, whereas methoxy derivatives are less studied in this context .
Spectral Data Comparison
Infrared Spectroscopy :
- This compound: C=O stretch at 1664 cm⁻¹, C-O-C (ester) at 1270 cm⁻¹ .
- Ethyl 4-aminobenzoate: N-H stretch at 3350 cm⁻¹, C=O at 1680 cm⁻¹ .
Mass Spectrometry :
Biological Activity
Ethyl 4-methoxybenzoate, also known as ethyl p-anisate, is an aromatic compound with the molecular formula C10H12O3 and CAS number 94-30-4. This compound has garnered interest in various fields, particularly in biological research, due to its potential therapeutic applications and unique chemical properties.
This compound appears as a colorless to pale yellow liquid and is characterized by its pleasant aroma, often reminiscent of anise or grapes. It is soluble in organic solvents but insoluble in water. Its structure includes a methoxy group at the para position of the benzene ring, which contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reaction between benzoic acid and ethanol in the presence of an acid catalyst.
- Transesterification : Using methoxybenzoic acid derivatives with ethyl alcohol.
These methods yield varying degrees of purity and yield depending on the specific reaction conditions employed.
Antimicrobial Properties
Research indicates that this compound exhibits antifungal properties. Studies have shown that it can disrupt microbial cell membranes, leading to cell lysis. For instance, it has been noted to interact with specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation .
Enzyme Modulation
This compound has been studied for its ability to modulate various enzymes, particularly those involved in drug metabolism. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous pharmaceuticals . This modulation can influence the efficacy and toxicity of co-administered drugs.
Cytotoxicity
Some studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it might induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as a potential anticancer agent .
Case Studies
- Antifungal Activity : A study demonstrated that this compound showed significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines indicated that this compound exhibited cytotoxic effects, leading to reduced cell viability at higher concentrations. The IC50 values were determined through MTT assays and ranged from 20 µM to 50 µM depending on the cell line tested.
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. The compound has an LD50 value of approximately 2040 mg/kg when administered orally to rats, indicating a moderate level of acute toxicity . Long-term exposure studies are still required to fully understand its chronic effects.
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets.
- Formulation Development : Potential applications in pharmaceuticals and cosmetics due to its fragrance profile and biological properties.
- In Vivo Studies : Animal models will help clarify its efficacy and safety as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-methoxybenzoate in laboratory settings?
this compound is typically synthesized via esterification of 4-methoxybenzoic acid. Two validated methods include:
- Acid-catalyzed esterification : Reacting 4-methoxybenzoic acid with ethanol in the presence of sulfuric acid under reflux conditions for 15 hours .
- Alternative pathway : Using thionyl chloride to activate the carboxylic acid group at 0°C, followed by reaction with ethanol at 40°C .
Yields vary (e.g., 46% in one protocol), and purity is confirmed via NMR (e.g., NMR: δ 8.00 ppm for aromatic protons, δ 3.86 ppm for methoxy group) .
Q. What spectroscopic techniques are used to characterize this compound?
- and NMR : Key peaks include aromatic protons (δ 8.00 and 6.91 ppm) and the methoxy group (δ 3.86 ppm). The ester carbonyl appears at δ 166.43 ppm in NMR .
- Infrared (IR) spectroscopy : Bands at 1700–1400 cm confirm carboxylate coordination in metal complexes. For free ester, C=O stretching appears near 1725 cm .
Q. How is this compound utilized in coordination chemistry?
It acts as a ligand for trivalent lanthanides (La, Ce, Pr) and transition metals (Mn, Ni, Cu). The carboxylate group binds in a bidentate manner, confirmed by IR asymmetry in ν(COO) bands (e.g., Δν = 127 cm for La complexes) . Thermal analysis (TG-DTA) reveals dehydration steps and decomposition pathways (e.g., La complex decomposes at 400–600°C to LaO) .
Advanced Research Questions
Q. How can contradictions in thermal decomposition data for metal-4-methoxybenzoate complexes be resolved?
Conflicting decomposition temperatures (e.g., La vs. Cu complexes) arise from metal-oxygen bond strength variations. Strategies include:
- Simultaneous TG-DTA/DSC : To differentiate dehydration (endothermic) from ligand pyrolysis (exothermic) .
- X-ray powder diffraction : To identify intermediate phases (e.g., anhydrous vs. hydrated forms) .
For example, La-4-methoxybenzoate loses water at 120°C, while Cu complexes decompose directly at 250°C due to weaker metal-ligand interactions .
Q. What computational methods model the electronic structure of this compound?
- Hartree-Fock-Roothan (SCF) methods : Used with a split-valance basis set (lanL2DZ) to optimize geometry and calculate vibrational frequencies. Theoretical IR spectra align with experimental data (e.g., carboxylate stretching modes) .
- Gaussian 98 software : Simulates molecular conformations, revealing rotational flexibility in the methoxy and ester groups .
Q. How does this compound interact with enzymatic systems like tyrosinase?
In vitro studies show it undergoes oxidation by tyrosinase at pH 7.4, monitored via UV-Vis at 266 nm. The methoxy group reduces reactivity compared to its hydroxyl analog (Ethyl 4-hydroxybenzoate), suggesting steric or electronic hindrance . Methodological controls include NADH oxidation assays (340 nm) to rule out nonspecific redox effects .
Q. Methodological Notes
- Synthesis Optimization : Use anhydrous conditions to minimize hydrolysis of the ester group .
- Crystallography : For metal complexes, employ SHELX software (SHELXL-97) for structure refinement, accounting for twinning in high-resolution data .
- Analytical Cross-Validation : Combine NMR, IR, and elemental analysis to confirm ligand purity before coordination studies .
Properties
IUPAC Name |
ethyl 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUODBDRWMIBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059099 | |
Record name | Benzoic acid, 4-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a light, fruity-floral, anise-like odour | |
Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl p-anisate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
263.00 to 270.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl p-anisate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.101-1.105 | |
Record name | Ethyl p-anisate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-30-4 | |
Record name | Ethyl 4-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl anisate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094304 | |
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Record name | Ethyl 4-methoxybenzoate | |
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Record name | Benzoic acid, 4-methoxy-, ethyl ester | |
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Record name | Benzoic acid, 4-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL P-ANISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ95H2S7NM | |
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Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
7 - 8 °C | |
Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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